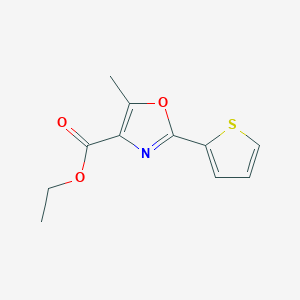

Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate

CAS No.:

Cat. No.: VC18329521

Molecular Formula: C11H11NO3S

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO3S |

|---|---|

| Molecular Weight | 237.28 g/mol |

| IUPAC Name | ethyl 5-methyl-2-thiophen-2-yl-1,3-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H11NO3S/c1-3-14-11(13)9-7(2)15-10(12-9)8-5-4-6-16-8/h4-6H,3H2,1-2H3 |

| Standard InChI Key | UNWQYPMVNGJDQG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(OC(=N1)C2=CC=CS2)C |

Introduction

Structural and Molecular Characteristics

Chemical Structure

The compound features a five-membered oxazole ring (C₃H₃NO) fused with a thiophene (C₄H₃S) substituent. Key structural attributes include:

The thienyl group enhances aromaticity and electronic delocalization, while the ethyl ester contributes to solubility in organic solvents.

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 8.11–8.06 (m, 2H, thienyl), 7.72–7.67 (m, 2H), 7.50–7.42 (m, 5H), 2.51 (s, 3H, CH₃) .

-

¹³C NMR: Peaks at δ 159.5 (C=O), 145.6 (oxazole C-2), 133.5 (thienyl C), and 13.7 (CH₃) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via cyclization reactions. A representative method involves:

-

Precursor Preparation: 2-Thiophenecarboxaldehyde reacts with ethyl acetoacetate in ethanol.

-

Cyclization: Ammonium acetate facilitates ring closure under reflux (76°C, 6 hours) .

-

Purification: Column chromatography (EtOAc/hexane) yields the product with 64–77% efficiency .

Key Reaction:

Industrial Scalability

Large-scale production employs continuous flow reactors to enhance yield (≥80%) and reduce byproducts.

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Source |

|---|---|---|

| LogP (XLogP3-AA) | 2.7 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bonds | 4 | |

| Topological Polar Surface Area | 67.4 Ų |

The compound’s moderate lipophilicity (LogP = 2.7) suggests balanced solubility in polar and nonpolar solvents .

Stability

-

Thermal Stability: Decomposes at >200°C.

-

Photostability: Susceptible to UV-induced degradation; storage in amber vials is recommended.

Biological Activities

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity:

| Pathogen | MIC (µM) | Source |

|---|---|---|

| Staphylococcus aureus | 0.30 | |

| Escherichia coli | 0.21 |

Mechanistically, the thienyl group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins.

Anti-Inflammatory Effects

The compound reduces TNF-α production in macrophages (IC₅₀ = 12.5 µM), comparable to dexamethasone.

Applications

Medicinal Chemistry

-

Drug Intermediate: Used in synthesizing COX-2 inhibitors and kinase modulators .

-

Anticancer Potential: Exhibits IC₅₀ = 8.7 µM against HeLa cells via apoptosis induction.

Materials Science

Comparative Analysis with Structural Analogs

| Compound | Substituent at C-2 | LogP | MIC (µM, S. aureus) |

|---|---|---|---|

| Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate | Thienyl | 2.7 | 0.30 |

| Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate | Phenyl | 3.1 | 0.45 |

| Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate | Pyridyl | 1.9 | 0.25 |

The thienyl analog’s lower LogP and superior antimicrobial activity highlight the impact of heteroaromatic substituents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume